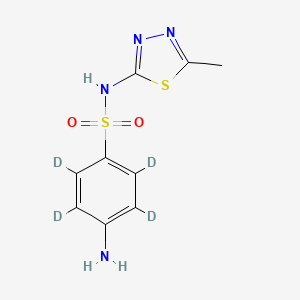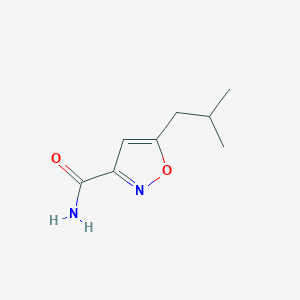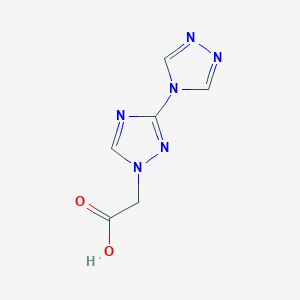
Serotonin-d4 (hydrochloride)
説明
Serotonin-d4 (hydrochloride) is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 216.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality Serotonin-d4 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Serotonin-d4 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroendocrine Neoplasms Diagnostics : A study by Lindström et al. (2018) developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) assay for serum serotonin, utilizing Serotonin-D4 as an internal standard. This assay is sensitive and has a wide linear range, making it suitable for clinical research and patient diagnostics, particularly in diagnosing neuroendocrine neoplasms (NENs) (Lindström et al., 2018).
Antidepressant Development : Wong, Perry, and Bymaster (2005) discussed the development of fluoxetine hydrochloride (Prozac), a selective serotonin-reuptake inhibitor. This research was based on the hypothesis that enhancing serotonin neurotransmission could be an effective mechanism for treating depression (Wong, Perry, & Bymaster, 2005).
Ecotoxicology : Minagh et al. (2009) evaluated the ecotoxicity of sertraline hydrochloride, another selective serotonin reuptake inhibitor (SSRI), in various freshwater species. Their research contributes to understanding the environmental impact of pharmaceutical products containing serotonin or its analogs (Minagh et al., 2009).
Anesthesia Pharmacology : Gyermek (1996) provided insights into the pharmacology of serotonin in relation to anesthesia, highlighting the importance of serotonin receptor subtype classification in developing therapeutic drugs for various medical conditions (Gyermek, 1996).
Molecular Modeling : Fateminasab, Bordbar, and Shityakov (2019) analyzed the formation of a stable complex between unmodified β-cyclodextrin and serotonin hydrochloride. Their study has implications for improving the stability of serotonin-based formulations used in clinical practice for treating depressive conditions (Fateminasab, Bordbar, & Shityakov, 2019).
Serotonin in Veterinary Pharmacology : Mohammad-Zadeh, Moses, and Gwaltney-Brant (2008) reviewed the physiology of serotonin and its involvement in various conditions in animals, contributing to the understanding of serotonin syndrome and its treatment (Mohammad-Zadeh, Moses, & Gwaltney-Brant, 2008).
特性
IUPAC Name |
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H/i3D2,4D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIGAZPGKJFIAH-URZLSVTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Serotonin-d4 (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(2-Amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid;hydrochloride](/img/structure/B8084239.png)






![1-(2-Methoxyethoxy)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B8084297.png)

![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B8084315.png)
